
N-(2-羟丙基)-N-甲基甲磺酰胺
描述
N-(2-hydroxypropyl)-N-methylmethanesulfonamide is a chemical compound that has garnered interest due to its unique properties and potential applications in various fields. This compound is characterized by the presence of a hydroxypropyl group and a methylmethanesulfonamide group, which contribute to its distinct chemical behavior.
科学研究应用
N-(2-hydroxypropyl)-N-methylmethanesulfonamide has found applications in several scientific research areas:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is utilized in the production of various industrial chemicals and materials.
作用机制
Target of Action
N-(2-hydroxypropyl)-N-methylmethanesulfonamide, also known as HPMA, is a versatile compound that has been used in the development of various drug delivery systems . The primary targets of HPMA are often dependent on the specific drug or therapeutic agent that it is conjugated with. For instance, when conjugated with doxorubicin, a chemotherapeutic agent, the target is typically cancer cells . In another example, HPMA copolymers have been shown to interact with proteins such as human serum albumin (HSA), immunoglobulin G (IgG), fibrinogen (Fbg), and apolipoprotein (Apo) E4 and A1 .
Mode of Action
The mode of action of HPMA is primarily based on its ability to alter the pharmacokinetics and biodistribution of the drug it is attached to . When conjugated with a drug, HPMA can enhance the drug’s stability, prolong its circulation time in the bloodstream, and improve its distribution within the body . For instance, HPMA copolymers have been shown to be taken up by cells via pinocytosis, after which the drug is released intracellularly by lysosomal enzymes .
Biochemical Pathways
The biochemical pathways affected by HPMA are largely dependent on the specific drug it is conjugated with. For example, when conjugated with doxorubicin, HPMA can affect pathways related to cell proliferation and apoptosis . .
Pharmacokinetics
HPMA has been shown to significantly alter the pharmacokinetics of the drugs it is conjugated with. For instance, HPMA copolymers have a distribution half-life of 1.8 hours and an elimination half-life averaging 93 hours . This allows for prolonged circulation of the drug in the bloodstream, potentially leading to improved therapeutic efficacy .
Result of Action
The result of HPMA’s action is primarily seen in its ability to enhance the therapeutic efficacy of the drugs it is conjugated with. By altering the pharmacokinetics and biodistribution of these drugs, HPMA can improve their stability, prolong their circulation time, and enhance their distribution within the body . This can lead to improved therapeutic outcomes, particularly in the context of cancer therapy .
Action Environment
The action of HPMA can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability and release of the drug from the HPMA copolymer . Additionally, factors such as the presence of certain enzymes can influence the rate at which the drug is released from the HPMA copolymer
生化分析
Biochemical Properties
N-(2-hydroxypropyl)-N-methylmethanesulfonamide has been used in the synthesis of polymers for drug delivery . It interacts with various biomolecules, such as doxorubicin, a chemotherapeutic agent . The nature of these interactions involves covalent bonding to form drug-polymer conjugates .
Cellular Effects
The cellular effects of N-(2-hydroxypropyl)-N-methylmethanesulfonamide are primarily observed when it is part of a drug-polymer conjugate. For instance, when conjugated with doxorubicin, it influences cell function by enabling the targeted delivery of the drug . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of N-(2-hydroxypropyl)-N-methylmethanesulfonamide involves its role in drug delivery. As part of a drug-polymer conjugate, it facilitates the delivery of drugs like doxorubicin into cells via pinocytosis . Once inside the cell, the linker between the drug and the polymer is cleaved by lysosomal enzymes, allowing for the release of the drug .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(2-hydroxypropyl)-N-methylmethanesulfonamide can change over time. For example, as part of a drug-polymer conjugate, it can exhibit long-term effects on cellular function, such as sustained drug release .
Dosage Effects in Animal Models
The effects of N-(2-hydroxypropyl)-N-methylmethanesulfonamide in animal models can vary with dosage. As part of a drug-polymer conjugate, it has been shown to deliver effective doses of drugs like doxorubicin to tumor cells .
Metabolic Pathways
It is known to be involved in the delivery of drugs to cells, which can influence metabolic flux and metabolite levels .
Transport and Distribution
N-(2-hydroxypropyl)-N-methylmethanesulfonamide, as part of a drug-polymer conjugate, is transported into cells via pinocytosis . Its distribution within cells and tissues can be influenced by the properties of the conjugated drug .
Subcellular Localization
The subcellular localization of N-(2-hydroxypropyl)-N-methylmethanesulfonamide is likely to be influenced by the properties of the drug it is conjugated with. For instance, when conjugated with doxorubicin, it is taken up by cells and localized within lysosomes, where the drug is released .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxypropyl)-N-methylmethanesulfonamide typically involves the reaction of N-methylmethanesulfonamide with 2-hydroxypropylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be represented as follows:
[ \text{N-methylmethanesulfonamide} + \text{2-hydroxypropylamine} \rightarrow \text{N-(2-hydroxypropyl)-N-methylmethanesulfonamide} ]
Industrial Production Methods
In an industrial setting, the production of N-(2-hydroxypropyl)-N-methylmethanesulfonamide may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Factors such as temperature, pressure, and reaction time are carefully controlled to achieve the desired outcome.
化学反应分析
Types of Reactions
N-(2-hydroxypropyl)-N-methylmethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form simpler amines or alcohols.
Substitution: The sulfonamide group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used to substitute the sulfonamide group under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.
相似化合物的比较
Similar Compounds
- N-(2-hydroxyethyl)-N-methylmethanesulfonamide
- N-(2-hydroxypropyl)-N-ethylmethanesulfonamide
- N-(2-hydroxypropyl)-N-methylbenzenesulfonamide
Uniqueness
N-(2-hydroxypropyl)-N-methylmethanesulfonamide is unique due to the specific combination of its hydroxypropyl and methylmethanesulfonamide groups. This combination imparts distinct chemical and physical properties, making it suitable for a wide range of applications in research and industry.
属性
IUPAC Name |
N-(2-hydroxypropyl)-N-methylmethanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO3S/c1-5(7)4-6(2)10(3,8)9/h5,7H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXCXGDONMSBJFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)S(=O)(=O)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
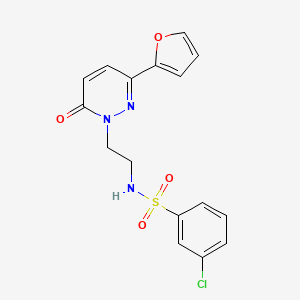
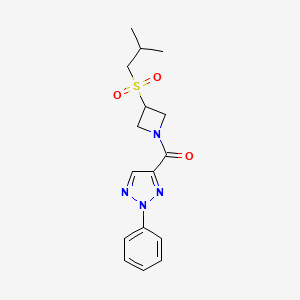
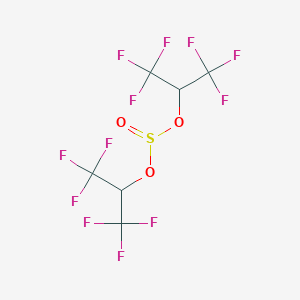
![2'-amino-7',7'-dimethyl-2,5'-dioxo-5',6',7',8'-tetrahydro-1'H-spiro[indoline-3,4'-quinoline]-3'-carbonitrile](/img/structure/B2510496.png)
![[(1S,6S,7R)-7-Bicyclo[4.2.0]octanyl]methanesulfonyl chloride](/img/structure/B2510497.png)
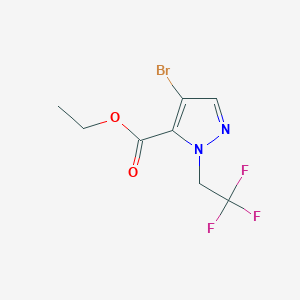


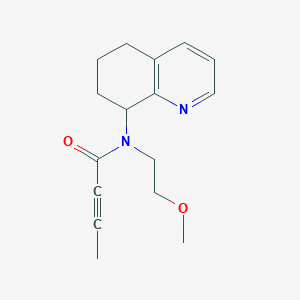
![3-(4-Fluorophenyl)-6-{4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}pyridazine](/img/structure/B2510508.png)
![N-(2-ethylphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide](/img/structure/B2510509.png)
![N-[2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-3,4-difluorobenzamide](/img/structure/B2510510.png)

![(1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanamine](/img/structure/B2510514.png)
